molecular formula C9H15ClF3NO2 B2627260 Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2361679-47-0

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2627260
CAS No.: 2361679-47-0
M. Wt: 261.67
InChI Key: QOKICRWJQBYOKF-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the CAS Number: 2361679-47-0 . It has a molecular weight of 261.67 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are structurally similar to the compound , has been extensively studied . Commonly used trifluoromethyl-containing building blocks include ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 261.67 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Synthesis of Trifluoromethylated Pyrano[4,3-b]pyrans : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives are synthesized using a one-pot three-component reaction. These derivatives are important for synthesizing related fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Formation of Pyrrole Derivatives : Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and ethyl (2Z)-(4-cyano-5-oxopyrrolidin-2-ylidene)ethanoate are synthesized through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide. This process enables access to a library of pyrrole derivatives (Dawadi & Lugtenburg, 2011).

  • Stereoselective Synthesis of Functionalised Pyrrolidines : A four-component reaction involving ethyl 4-chloroacetoacetate leads to the rapid and stereoselective synthesis of highly functionalised pyrrolidines, which are important in various chemical transformations (Devi & Perumal, 2006).

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

  • Fluorescence Properties in Chemical Synthesis : Ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate (monastrol) and its fluorescent coumarin analogs are synthesized, exhibiting fluorescence properties useful in various chemical applications (Al-Masoudi et al., 2015).

  • Synthesis of Influenza Neuraminidase Inhibitors : Ethyl (4RS, 5SR)-1-aza-2-oxobicyclo[3.3.0]octane-4-carboxylate is synthesized and explored as a potent inhibitor of influenza neuraminidase, demonstrating its potential in medicinal chemistry (Wang et al., 2001).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

ethyl 4-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2.ClH/c1-3-15-7(14)6-4-13-5-8(6,2)9(10,11)12;/h6,13H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKICRWJQBYOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1(C)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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